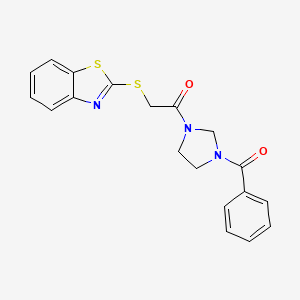![molecular formula C24H19NO3S B11495579 N-[2-(2-phenylacetyl)phenyl]naphthalene-2-sulfonamide](/img/structure/B11495579.png)
N-[2-(2-phenylacetyl)phenyl]naphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-phenylacetyl)phenyl]naphthalene-2-sulfonamide is a complex organic compound with the molecular formula C24H19NO3S and a molecular weight of 401.47756 g/mol . This compound is characterized by the presence of a naphthalene ring, a sulfonamide group, and a phenylacetyl group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-phenylacetyl)phenyl]naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the acylation of 2-phenylacetic acid with 2-aminonaphthalene-2-sulfonamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as an acid chloride or anhydride, and the temperature is maintained between 50-100°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully monitored, and purification steps such as recrystallization or chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(2-phenylacetyl)phenyl]naphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, often with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted sulfonamides and phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-phenylacetyl)phenyl]naphthalene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-[2-(2-phenylacetyl)phenyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the substrate, thereby blocking the active site. This compound may also interact with cellular pathways involved in inflammation and microbial growth, leading to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Naphthalin-2-sulfonamid: Ein einfacherer Analogon mit ähnlichen chemischen Eigenschaften, dem jedoch die Phenylacetylgruppe fehlt.
2-Phenylnaphthalin: Teilt sich die Naphthalin- und Phenylgruppen, jedoch ohne die Sulfonamidfunktionalität.
Einzigartigkeit
N-[2-(2-Phenylacetyl)phenyl]naphthalin-2-sulfonamid ist einzigartig aufgrund seiner Kombination von funktionellen Gruppen, die ihm eine besondere chemische Reaktivität und biologische Aktivität verleihen. Das Vorhandensein sowohl der Sulfonamid- als auch der Phenylacetylgruppe ermöglicht vielfältige Anwendungen in verschiedenen Bereichen, was sie zu einer wertvollen Verbindung für Forschungs- und Industriezwecke macht .
Eigenschaften
Molekularformel |
C24H19NO3S |
|---|---|
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
N-[2-(2-phenylacetyl)phenyl]naphthalene-2-sulfonamide |
InChI |
InChI=1S/C24H19NO3S/c26-24(16-18-8-2-1-3-9-18)22-12-6-7-13-23(22)25-29(27,28)21-15-14-19-10-4-5-11-20(19)17-21/h1-15,17,25H,16H2 |
InChI-Schlüssel |
SFDKYEGYWDCTQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2,5-Dimethoxyphenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B11495497.png)
![2,7,7-trimethyl-9-(1-naphthyl)-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B11495505.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B11495509.png)

![3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-2-amine](/img/structure/B11495546.png)
![Ethyl 3-{[(4-chlorophenyl)carbonyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B11495547.png)

![2-Amino-1-(dimethylamino)-4-[4-(dimethylamino)phenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11495553.png)

![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(1H-pyrrol-1-yl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11495567.png)

![6-Bromo-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid](/img/structure/B11495578.png)
![2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11495582.png)
![Methyl 3-{1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL}propanoate](/img/structure/B11495583.png)
